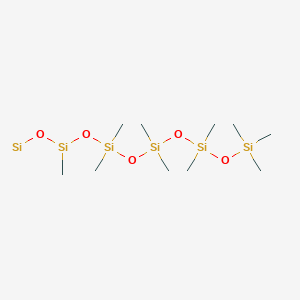
CID 19882937
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane is a chemical compound belonging to the class of organosilicon compounds. It is characterized by its unique structure, which includes multiple silicon and oxygen atoms, making it a member of the siloxane family. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane typically involves the reaction of chlorosilanes with water or alcohols under controlled conditions. The reaction conditions often include the use of catalysts such as platinum or other transition metals to facilitate the formation of the siloxane bonds. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound .
Analyse Des Réactions Chimiques
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxane oligomers.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution can produce various functionalized siloxanes.
Applications De Recherche Scientifique
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: This compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane is employed in the production of silicone-based materials, such as sealants, adhesives, and lubricants
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, influencing their structure and function. The compound’s stability and hydrophobic nature allow it to form protective barriers and enhance the delivery of therapeutic agents .
Comparaison Avec Des Composés Similaires
1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane can be compared with other similar compounds, such as:
1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane: This compound has one less silicon atom and exhibits slightly different chemical properties and applications.
1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane: With additional methyl groups, this compound has increased hydrophobicity and different reactivity.
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane: This compound has more silicon atoms and methyl groups, leading to variations in its physical and chemical properties .
These comparisons highlight the uniqueness of 1,1,1,3,3,5,5,7,7,9-Decamethylhexasiloxane in terms of its structure, reactivity, and applications.
Propriétés
Formule moléculaire |
C10H30O5Si6 |
|---|---|
Poids moléculaire |
398.85 g/mol |
InChI |
InChI=1S/C10H30O5Si6/c1-17(11-16)12-19(5,6)14-21(9,10)15-20(7,8)13-18(2,3)4/h1-10H3 |
Clé InChI |
MTUFFSKEXBVOHW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](O[Si])O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
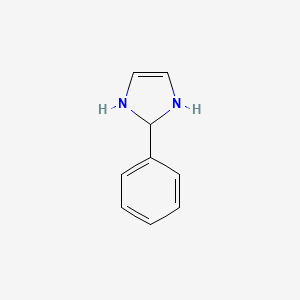
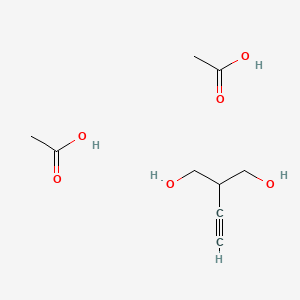
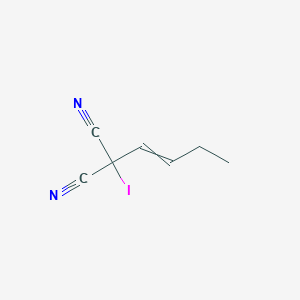
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)


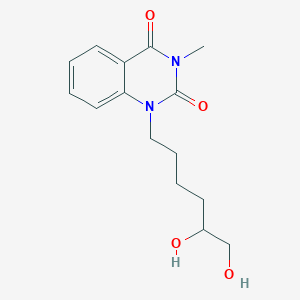
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
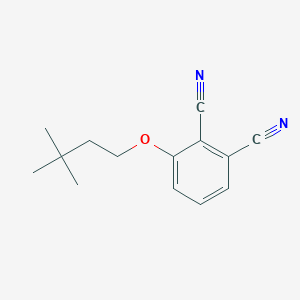
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
